3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom at the 3-position and an amine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways and exerting therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
- 5-Amino-4-fluoro-7-azaindole
Uniqueness
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C7H6FN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) |
InChI Key |
OYKLQMJTOVPPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.